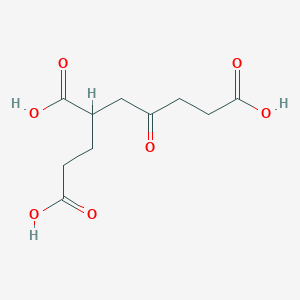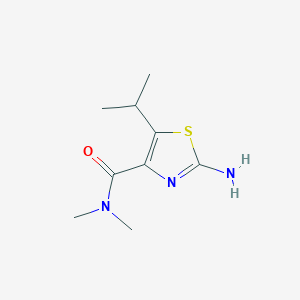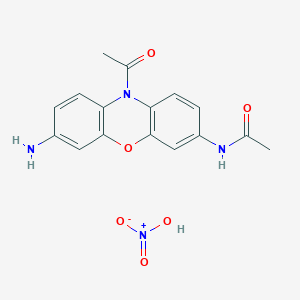![molecular formula C16H17NO3 B12585537 1-[(2-Hydroxynaphthalen-1-yl)methyl]-L-proline CAS No. 595581-98-9](/img/structure/B12585537.png)
1-[(2-Hydroxynaphthalen-1-yl)methyl]-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Hydroxynaphthalen-1-yl)methyl]-L-proline is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a hydroxynaphthalene group attached to a proline moiety, which imparts distinct chemical and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Hydroxynaphthalen-1-yl)methyl]-L-proline typically involves the reaction of 2-hydroxynaphthaldehyde with L-proline under specific conditions. One common method involves heating a solution of 2-hydroxynaphthaldehyde and L-proline in ethanol under reflux for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Hydroxynaphthalen-1-yl)methyl]-L-proline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalene derivatives
Aplicaciones Científicas De Investigación
1-[(2-Hydroxynaphthalen-1-yl)methyl]-L-proline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-[(2-Hydroxynaphthalen-1-yl)methyl]-L-proline involves its interaction with specific molecular targets and pathways. The hydroxynaphthalene group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding to proteins and other biomolecules. Additionally, the proline moiety can interact with enzymes and receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(2-Hydroxynaphthalen-1-yl)methyl]naphthalen-2-ol
- (E)-N′-((2-Hydroxynaphthalen-1-yl)methylene)-2-phenylacetohydrazide
- 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic Acid Methyl Ester .
Uniqueness
1-[(2-Hydroxynaphthalen-1-yl)methyl]-L-proline is unique due to its combination of a hydroxynaphthalene group and a proline moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Propiedades
Número CAS |
595581-98-9 |
|---|---|
Fórmula molecular |
C16H17NO3 |
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
(2S)-1-[(2-hydroxynaphthalen-1-yl)methyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H17NO3/c18-15-8-7-11-4-1-2-5-12(11)13(15)10-17-9-3-6-14(17)16(19)20/h1-2,4-5,7-8,14,18H,3,6,9-10H2,(H,19,20)/t14-/m0/s1 |
Clave InChI |
UJUFLHMONNRWQY-AWEZNQCLSA-N |
SMILES isomérico |
C1C[C@H](N(C1)CC2=C(C=CC3=CC=CC=C32)O)C(=O)O |
SMILES canónico |
C1CC(N(C1)CC2=C(C=CC3=CC=CC=C32)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


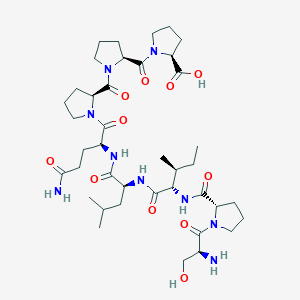
amino]-](/img/structure/B12585470.png)
![N~1~-[(2,4-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12585476.png)
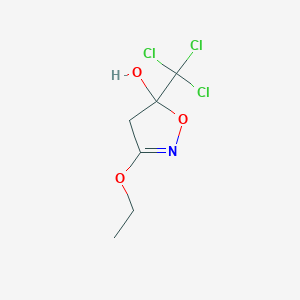
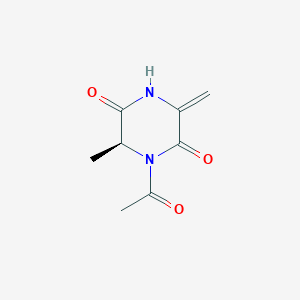
![Acetamide,2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N-[2-(1H-indol-3-YL)ethyl]-](/img/structure/B12585498.png)
![(2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile](/img/structure/B12585510.png)
![Acetamide,N-(3-methylbutyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12585512.png)



